O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13831209
Molecular Formula: C17H21F2NO4
Molecular Weight: 341.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21F2NO4 |
|---|---|
| Molecular Weight | 341.35 g/mol |
| IUPAC Name | 3-O-benzyl 1-O-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-9-13(17(18,19)11-20)14(21)23-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
| Standard InChI Key | IAHCRUINQDEMFA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (molecular formula: , molecular weight: 341.35 g/mol) features a pyrrolidine core substituted with two fluorine atoms at the 4-position and protected carboxyl groups at the 1- and 3-positions (Figure 1) . The stereoelectronic effects of fluorine enhance the compound’s metabolic stability and influence its reactivity in subsequent transformations .
| Property | Value |
|---|---|
| IUPAC Name | 3-O-benzyl 1-O-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
| InChI Key | IAHCRUINQDEMFA-UHFFFAOYSA-N |
| Boiling Point | Not reported (decomposes upon heating) |
| LogP | 2.34 (predicted) |
Synthetic Methodologies
Primary Synthetic Routes
The compound is synthesized via a two-step esterification protocol :
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Step 1: Reaction of 4,4-difluoropyrrolidine with benzyl chloroformate in the presence of triethylamine () in dichloromethane () at 0–5°C.
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Step 2: Subsequent treatment with tert-butyl chloroformate under similar conditions yields the final product.
Optimized Conditions:
Comparative Analysis with Analogues
Replacing fluorine with methyl groups (e.g., 4,4-dimethylpyrrolidine derivative) reduces electrophilicity, as evidenced by slower Suzuki coupling kinetics . Fluorination also increases thermal stability by 15–20°C compared to non-fluorinated analogues .
Applications in Pharmaceutical Chemistry
Role as a Building Block
This compound serves as a precursor for:
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Kinase Inhibitors: The difluoropyrrolidine moiety is integral to ATP-binding pocket targeting in kinases (e.g., JAK2/3 inhibitors) .
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Antiviral Agents: Fluorinated pyrrolidines improve bioavailability in protease inhibitors (e.g., HCV NS5A inhibitors) .
| Parameter | Value |
|---|---|
| Melting Point | 98–102°C (decomposition observed) |
| Solubility | DMSO: >50 mg/mL; H<sub>2</sub>O: <0.1 mg/mL |
| Storage Conditions | 2–8°C under inert atmosphere (N<sub>2</sub>) |
Hazard Assessment
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GHS Classification: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
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Handling: Use nitrile gloves, fume hood, and anti-static equipment to prevent electrostatic discharge .
Future Directions and Challenges
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral difluoropyrrolidines .
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Prodrug Applications: Leveraging ester protections for targeted drug release .
Industrial Challenges
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